4-(4-FLUOROPHENYL)-8-METHOXY-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE
Description
4-(4-Fluorophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and synthetic organic chemistry . This compound, like other quinazoline derivatives, is characterized by a fused ring system consisting of a benzene ring and a pyrimidine ring, with various substituents that can modulate its biological activity .
Properties
IUPAC Name |
4-(4-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-23-14-7-9-15-12(10-14)4-8-16-17(21-19(24)22-18(15)16)11-2-5-13(20)6-3-11/h2-3,5-7,9-10,17H,4,8H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKPSVVFUXDPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(NC(=S)N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzophenone with 4-fluoroaniline, followed by cyclization and thiation reactions . The reaction conditions typically include the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid or phosphoric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
4-(4-Fluorophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .
Scientific Research Applications
4-(4-Fluorophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival . This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
4-(4-Fluorophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione can be compared with other quinazoline derivatives, such as:
Gefitinib: Another anticancer agent that inhibits EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific substituents, which can modulate its biological activity and selectivity towards different molecular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
